molecular formula C22H32N2O5 B13802335 6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid CAS No. 91304-04-0

6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid

Cat. No.: B13802335
CAS No.: 91304-04-0
M. Wt: 404.5 g/mol
InChI Key: MBHDBIPQUMJLEI-UHFFFAOYSA-N
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Description

6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid is a complex organic compound that features an imidazole ring, a methoxyphenyl group, and a dimethylhexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the imidazole ring is replaced by the methoxyphenyl group.

    Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety can be synthesized through a Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired carboxylic acid.

    Final Coupling: The final step involves coupling the imidazole derivative with the hexanoic acid derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound can be used as a probe to study enzyme activity and protein-ligand interactions. The imidazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential applications as a drug candidate. The imidazole ring is a common pharmacophore in many drugs, and the methoxyphenyl group can enhance the compound’s bioavailability and pharmacokinetic properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique structure can impart desirable properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The hexanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(1H-Imidazol-1-yl)-1-[[(4-hydroxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid
  • 6-[2-(1H-Imidazol-1-yl)-1-[[(4-chlorophenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid
  • 6-[2-(1H-Imidazol-1-yl)-1-[[(4-nitrophenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid

Uniqueness

The uniqueness of 6-[2-(1H-Imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]-2,2-dimethylhexanoic acid lies in the presence of the methoxyphenyl group, which can enhance its pharmacokinetic properties and binding affinity to biological targets. This makes it a promising candidate for drug development and other applications.

Properties

CAS No.

91304-04-0

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

6-[1-imidazol-1-yl-3-[(4-methoxyphenyl)methoxy]propan-2-yl]oxy-2,2-dimethylhexanoic acid

InChI

InChI=1S/C22H32N2O5/c1-22(2,21(25)26)10-4-5-13-29-20(14-24-12-11-23-17-24)16-28-15-18-6-8-19(27-3)9-7-18/h6-9,11-12,17,20H,4-5,10,13-16H2,1-3H3,(H,25,26)

InChI Key

MBHDBIPQUMJLEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCOC(CN1C=CN=C1)COCC2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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